molecular formula C16H22N4O B13947737 N,N-Dipropyl-5-methyl-1-phenyl-1,2,3-triazole-4-carboxamide CAS No. 63979-30-6

N,N-Dipropyl-5-methyl-1-phenyl-1,2,3-triazole-4-carboxamide

Cat. No.: B13947737
CAS No.: 63979-30-6
M. Wt: 286.37 g/mol
InChI Key: OTXYXYOEXXRCPM-UHFFFAOYSA-N
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Description

5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, a process known as “click chemistry.” This method is favored due to its high efficiency and selectivity . The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide apart from these compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its dipropyl and phenyl groups provide distinct properties that can be exploited in various research and industrial contexts .

Properties

CAS No.

63979-30-6

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

5-methyl-1-phenyl-N,N-dipropyltriazole-4-carboxamide

InChI

InChI=1S/C16H22N4O/c1-4-11-19(12-5-2)16(21)15-13(3)20(18-17-15)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3

InChI Key

OTXYXYOEXXRCPM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N(N=N1)C2=CC=CC=C2)C

Origin of Product

United States

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